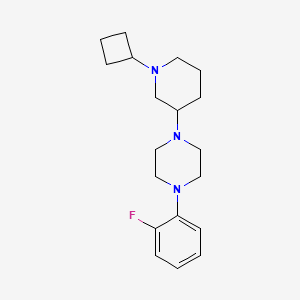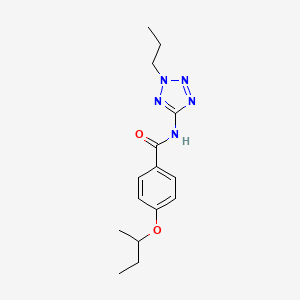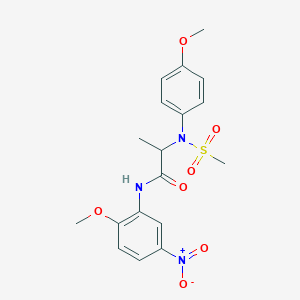
1-(1-cyclobutyl-3-piperidinyl)-4-(2-fluorophenyl)piperazine
Descripción general
Descripción
1-(1-cyclobutyl-3-piperidinyl)-4-(2-fluorophenyl)piperazine, also known as CPP or CPP-109, is a synthetic compound that has been extensively studied for its potential use in treating addiction and other neuropsychiatric disorders. CPP belongs to the class of piperazine compounds and has a unique chemical structure that makes it a promising candidate for drug development.
Mecanismo De Acción
1-(1-cyclobutyl-3-piperidinyl)-4-(2-fluorophenyl)piperazine works by blocking the activity of an enzyme called histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression and plays a role in the development of addiction and other neuropsychiatric disorders. By blocking HDAC activity, 1-(1-cyclobutyl-3-piperidinyl)-4-(2-fluorophenyl)piperazine can alter gene expression patterns and reduce drug-seeking behavior.
Biochemical and Physiological Effects
1-(1-cyclobutyl-3-piperidinyl)-4-(2-fluorophenyl)piperazine has been shown to have a number of biochemical and physiological effects, including changes in neurotransmitter levels, alterations in gene expression, and changes in brain structure and function. These effects are thought to underlie 1-(1-cyclobutyl-3-piperidinyl)-4-(2-fluorophenyl)piperazine's therapeutic potential in treating addiction and other neuropsychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(1-cyclobutyl-3-piperidinyl)-4-(2-fluorophenyl)piperazine in lab experiments include its well-characterized mechanism of action, its ability to reduce drug-seeking behavior and relapse, and its potential use in treating a variety of neuropsychiatric disorders. However, there are also limitations to using 1-(1-cyclobutyl-3-piperidinyl)-4-(2-fluorophenyl)piperazine in lab experiments, including the need for careful dosing and monitoring, the potential for side effects, and the need for further research to fully understand its safety and efficacy.
Direcciones Futuras
There are several future directions for research on 1-(1-cyclobutyl-3-piperidinyl)-4-(2-fluorophenyl)piperazine, including the development of more potent and selective HDAC inhibitors, the investigation of the underlying mechanisms of 1-(1-cyclobutyl-3-piperidinyl)-4-(2-fluorophenyl)piperazine's therapeutic effects, and the exploration of its potential use in combination with other drugs or therapies. Additionally, further research is needed to fully understand the safety and efficacy of 1-(1-cyclobutyl-3-piperidinyl)-4-(2-fluorophenyl)piperazine in human subjects and to determine its potential use in clinical settings.
In conclusion, 1-(1-cyclobutyl-3-piperidinyl)-4-(2-fluorophenyl)piperazine is a promising compound that has been extensively studied for its potential use in treating addiction and other neuropsychiatric disorders. Its well-characterized mechanism of action and potential therapeutic benefits make it an important area of research for the future.
Aplicaciones Científicas De Investigación
1-(1-cyclobutyl-3-piperidinyl)-4-(2-fluorophenyl)piperazine has been extensively studied for its potential use in treating addiction, particularly cocaine and alcohol addiction. Studies have shown that 1-(1-cyclobutyl-3-piperidinyl)-4-(2-fluorophenyl)piperazine can reduce drug-seeking behavior and relapse in animal models of addiction. 1-(1-cyclobutyl-3-piperidinyl)-4-(2-fluorophenyl)piperazine has also been studied for its potential use in treating other neuropsychiatric disorders, including depression, anxiety, and schizophrenia.
Propiedades
IUPAC Name |
1-(1-cyclobutylpiperidin-3-yl)-4-(2-fluorophenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28FN3/c20-18-8-1-2-9-19(18)22-13-11-21(12-14-22)17-7-4-10-23(15-17)16-5-3-6-16/h1-2,8-9,16-17H,3-7,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHUMOQVSALKMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCC(C2)N3CCN(CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Cyclobutyl-3-piperidinyl)-4-(2-fluorophenyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[(isopropylthio)acetyl]piperidin-3-ol](/img/structure/B4071500.png)

![2-amino-4-{4-[(3-nitrobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4071512.png)

![6-tert-butyl-N-(2,4-dimethoxyphenyl)-2-{[(4-methyl-1-piperazinyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4071528.png)
![N-(5-chloro-2-methoxyphenyl)-6-methyl-2-[(2-pyridinylmethyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4071532.png)
![N-(3-chlorophenyl)-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4071542.png)
![2-[(3-allyl-7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N,N-dimethylacetamide](/img/structure/B4071544.png)
![4-[5-(ethylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4071557.png)
![2-{[N-(4-bromophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4071560.png)
![3-(2-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B4071568.png)
![N-{1-[5-({2-[(2-bromo-4,5-dimethylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide](/img/structure/B4071574.png)
![4-[4-(diethylamino)phenyl]-2-methyl-3-(4-morpholinylcarbonyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone](/img/structure/B4071578.png)
![methyl 3-(2-furylmethyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylate](/img/structure/B4071591.png)